molecular formula C42H58N10O12S2 B15289667 H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH

H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH

Cat. No.: B15289667
M. Wt: 959.1 g/mol
InChI Key: ONSAAPXCOZQERN-HNGYRCOKSA-N
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Description

H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH, commonly referred to as Crustacean Cardioactive Peptide (CCAP), is a cyclic nonapeptide with a disulfide bridge between Cys³ and Cys⁹ . Its molecular formula is C₄₂H₅₆N₁₀O₁₂S₂, and it has a molecular weight of 957.1 g/mol . CCAP is biologically significant in arthropods, where it regulates heart rate and molting processes . It is commercially available for biomedical research, particularly in studies of invertebrate neurophysiology and peptide stability .

Properties

Molecular Formula

C42H58N10O12S2

Molecular Weight

959.1 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C42H58N10O12S2/c1-22(35(56)48-28(17-25-12-7-4-8-13-25)39(60)52-34(23(2)53)41(62)45-19-33(55)47-31(21-66)42(63)64)46-37(58)29(18-32(43)54)50-40(61)30(20-65)51-38(59)27(16-24-10-5-3-6-11-24)49-36(57)26-14-9-15-44-26/h3-8,10-13,22-23,26-31,34,44,53,65-66H,9,14-21H2,1-2H3,(H2,43,54)(H,45,62)(H,46,58)(H,47,55)(H,48,56)(H,49,57)(H,50,61)(H,51,59)(H,52,60)(H,63,64)/t22-,23+,26-,27-,28-,29-,30-,31-,34-/m0/s1

InChI Key

ONSAAPXCOZQERN-HNGYRCOKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups and coupling reagents like HATU or EDC.

Major Products

    Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residues can form disulfide bonds, influencing the peptide’s structure and function. The peptide’s sequence and structure determine its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Disulfide Bridges

The presence of disulfide bridges is a critical feature influencing peptide stability and bioactivity. Below is a comparative analysis:

Compound Sequence/Structure Disulfide Bridges Molecular Weight (g/mol) Key Applications
CCAP (H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH) Cyclic, Cys³-Cys⁹ bridge 1 (Cys³-Cys⁹) 957.1 Cardioactivity in crustaceans, neuropeptide research
CCAP amide (H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂) Similar to CCAP but C-terminal amidation 1 (Cys³-Cys⁹) 956.12 Enhanced metabolic stability in pharmacological studies
Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH Linear peptide with three disulfide bridges 3 (Cys⁴-Cys⁸, Cys⁶-Cys¹¹, etc.) Not reported Broad therapeutic use (cancer, autoimmune diseases) due to immunomodulatory effects
Oxytocin (free acid) (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH) Cyclic nonapeptide with Cys¹-Cys⁶ bridge 1 (Cys¹-Cys⁶) 1008.2 Mammalian hormone for uterine contraction and social bonding

Key Observations :

  • C-terminal amidation in CCAP analogues improves resistance to enzymatic degradation, making them preferable in drug design .

Functional Analogues in Therapeutic Contexts

Several peptides share functional similarities with CCAP but differ in sequence and applications:

Compound Sequence Key Features Therapeutic Applications
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH Linear peptide with three disulfide bridges High specificity for immune modulation Autoimmune diseases, neurodegenerative disorders
H-Tyr-Ada-Gly-Phe-Met-OH Linear peptide with adamantane (Ada) modification Enhanced lipophilicity and membrane penetration Antimicrobial and antiangiogenic research
H-Arg-Trp-Lys-Ile-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Gly-Ser-Tyr-Cys-Asn... Large peptide (MW 3205.9) with disulfide bridges Apoptosis induction via caspase activation Cancer chemotherapy

Key Observations :

  • Peptides with hydrophobic modifications (e.g., Ada in H-Tyr-Ada-Gly-Phe-Met-OH) exhibit improved bioavailability, making them suitable for antimicrobial applications .
  • Larger peptides (e.g., MW 3205.9 in ) often target intracellular pathways, such as apoptosis, contrasting with CCAP’s extracellular signaling role .

Research Findings and Trends

  • CCAP Stability : The disulfide bridge in CCAP is critical for maintaining its bioactive conformation. Removal or reduction of this bond results in loss of cardioactivity .
  • Therapeutic Peptides : Compounds like Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH are under clinical investigation for oral formulations, leveraging their stability in gastrointestinal environments .
  • Evolutionary Conservation : CCAP-like peptides are conserved across arthropods, suggesting a fundamental role in invertebrate physiology, while mammalian analogues (e.g., oxytocin) have diverged in function .

Biological Activity

The compound H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH is a synthetic peptide that has garnered attention for its potential biological activities. This peptide consists of a sequence of amino acids that may exhibit various bioactive properties, including antioxidant, antimicrobial, and immunomodulatory effects. Understanding the biological activity of this compound involves examining its structure, mechanisms of action, and relevant research findings.

Structure and Composition

The peptide is composed of the following amino acids:

  • Proline (Pro)
  • Phenylalanine (Phe)
  • Cysteine (Cys)
  • Asparagine (Asn)
  • Alanine (Ala)
  • Threonine (Thr)
  • Glycine (Gly)

This sequence includes two cysteine residues, which can form disulfide bonds, potentially influencing the peptide's stability and biological activity.

Antioxidant Activity

Peptides like this compound may exhibit antioxidant properties due to the presence of cysteine, which contains a thiol group that can scavenge free radicals. Research has shown that peptides derived from food sources can significantly reduce oxidative stress in cells, thereby protecting against various diseases linked to oxidative damage .

Antimicrobial Activity

Studies have indicated that synthetic peptides can possess antimicrobial properties. The presence of hydrophobic amino acids like phenylalanine and proline enhances the ability of peptides to disrupt microbial membranes, leading to cell lysis . Specifically, peptides similar to this compound have been shown to inhibit the growth of various bacteria and fungi in vitro.

Immunomodulatory Effects

The immunomodulatory potential of bioactive peptides is well-documented. Peptides can influence immune responses by modulating cytokine production and enhancing phagocytic activity. For instance, certain sequences have been found to stimulate macrophage activation and promote the release of pro-inflammatory cytokines, which are critical in immune defense mechanisms .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
AntimicrobialDisrupts microbial membranes
ImmunomodulatoryModulates cytokine production

Case Study: Antimicrobial Peptide Research

In a recent study published in PubMed Central, researchers explored the antimicrobial efficacy of various synthetic peptides against common pathogens. They found that peptides with sequences similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of hydrophobicity and charge distribution in determining the effectiveness of these peptides .

Case Study: Antioxidative Properties

Another study focused on the antioxidative effects of bioactive peptides derived from food proteins. It was established that certain sequences could effectively reduce lipid peroxidation in cellular models. The presence of cysteine was particularly noted for its role in enhancing antioxidant capacity through thiol-disulfide exchange reactions .

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